molecular formula C13H22ClN3O2S B12511386 1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride

1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride

Cat. No.: B12511386
M. Wt: 319.85 g/mol
InChI Key: AVSWZGQMLXCMDK-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and a sulfonyl group attached to a hexahydropyrazin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hexahydropyrazin-1-ium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the hexahydropyrazin-1-ium core.

    Attachment of the Dimethylamino Group: This can be done through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Chloride Salt: The final step involves the conversion of the compound into its chloride salt form, often through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride involves its interaction with specific molecular targets and pathways. The benzyl and dimethylamino groups can interact with enzymes and receptors, modulating their activity. The sulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(methylamino)sulfonyl]hexahydropyrazin-1-ium chloride
  • 1-Benzyl-4-[(ethylamino)sulfonyl]hexahydropyrazin-1-ium chloride
  • 1-Benzyl-4-[(dimethylamino)sulfonyl]tetrahydropyrazin-1-ium chloride

Uniqueness

1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride is unique due to the presence of both the benzyl and dimethylamino groups, which confer specific chemical and biological properties. The hexahydropyrazin-1-ium core also provides a stable framework for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H22ClN3O2S

Molecular Weight

319.85 g/mol

IUPAC Name

4-benzyl-N,N-dimethylpiperazin-4-ium-1-sulfonamide;chloride

InChI

InChI=1S/C13H21N3O2S.ClH/c1-14(2)19(17,18)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13;/h3-7H,8-12H2,1-2H3;1H

InChI Key

AVSWZGQMLXCMDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CC[NH+](CC1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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